tert-Butyl 3-amino-5-(trifluoromethyl)picolinate
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Overview
Description
tert-Butyl 3-amino-5-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C12H15F3N2O2 It is a derivative of picolinic acid, featuring a tert-butyl ester group, an amino group at the 3-position, and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-amino-5-(trifluoromethyl)picolinic acid.
Esterification: The carboxylic acid group of the picolinic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-5-(trifluoromethyl)picolinate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-5-(trifluoromethyl)picolinate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: In the agrochemical industry, this compound is explored for its potential as a herbicide or pesticide due to its ability to interfere with specific biological pathways in target organisms.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The amino group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex.
Comparison with Similar Compounds
- tert-Butyl 3-amino-5-(trifluoromethyl)benzoate
- tert-Butyl 3-amino-5-(trifluoromethyl)phenylcarbamate
- tert-Butyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
Comparison: tert-Butyl 3-amino-5-(trifluoromethyl)picolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development. Additionally, the amino group at the 3-position allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
tert-butyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNDDDXNSQBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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